molecular formula C10H4ClF3N2 B8392959 5'-Chloro-2',3,6-trifluoro-2,4'-bipyridine

5'-Chloro-2',3,6-trifluoro-2,4'-bipyridine

Cat. No.: B8392959
M. Wt: 244.60 g/mol
InChI Key: JBSBUPQBZMCNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Chloro-2',3,6-trifluoro-2,4'-bipyridine is a useful research compound. Its molecular formula is C10H4ClF3N2 and its molecular weight is 244.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H4ClF3N2

Molecular Weight

244.60 g/mol

IUPAC Name

2-(5-chloro-2-fluoropyridin-4-yl)-3,6-difluoropyridine

InChI

InChI=1S/C10H4ClF3N2/c11-6-4-15-9(14)3-5(6)10-7(12)1-2-8(13)16-10/h1-4H

InChI Key

JBSBUPQBZMCNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)C2=CC(=NC=C2Cl)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,6-difluoropyridin-2-yl trifluoromethanesulfonate (3.50 g, 13.30 mmol) and 5-chloro-2-fluoropyridine-4-boronic acid (3.27 g, 18.62 mmol) in THF (27 ml) was degassed by bubbling Argon gas for 10 min. Aqueous sodium carbonate (13.30 ml, 26.6 mmol) and PdCl2(dppf).CH2Cl2 adduct (0.652 g, 0.798 mmol) were added, and the mixture was degassed for an additional 5 min. The resulting reaction mixture was stirred at about 100° C. for 2 hr in a sealed vessel. The reaction mixture was cooled to ambient temperature, diluted with EtOAc and water. The separated organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. The resulting residue was purified by column chromatography over silica gel (heptanes/ethyl acetate gradient) to yield 2.78 g (85% yield) of 5′-chloro-2′,3,6-trifluoro-2,4′-bipyridine as a crystalline solid. LCMS (m/z): 244.9 [M+H]+; retention time=0.86 min.
Name
3,6-difluoropyridin-2-yl trifluoromethanesulfonate
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
0.652 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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